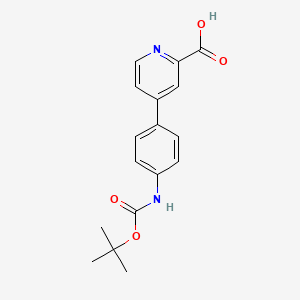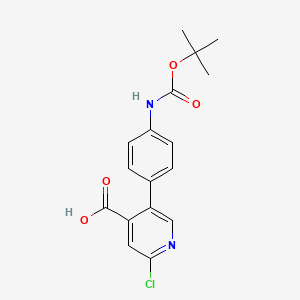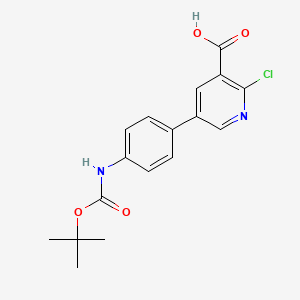![molecular formula C16H16N2O5S B6395228 6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261989-47-2](/img/structure/B6395228.png)
6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid (6-OH-5-PSPN) is a synthetic derivative of nicotinic acid, a naturally occurring compound. It has a wide range of applications in scientific research and laboratory experiments. It has a high degree of solubility in water, making it an ideal compound for biological studies.
作用機序
6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% acts as an agonist of the nicotinic acetylcholine receptor (nAChR), which is a type of receptor found in the central nervous system. It binds to the nAChR and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are involved in various processes in the body, including learning and memory, behavior, and reward.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% are similar to those of nicotine. It has been shown to increase dopamine and serotonin levels in the brain, leading to improved cognitive function, learning and memory, and behavior. It has also been shown to have a calming effect on the body and to reduce anxiety. In addition, 6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% is a highly soluble compound, making it an ideal choice for laboratory experiments. It is also relatively stable and has a low toxicity, making it safe for use in laboratory experiments. However, it is not as widely available as other compounds, making it more difficult to obtain for research purposes.
将来の方向性
There are a number of potential future directions for 6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% research. These include further studies on its mechanism of action, its effects on cognitive function, learning and memory, and behavior, and its potential therapeutic applications. Additionally, 6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% could be used to study the effects of nicotine on other organs and systems in the body, such as the cardiovascular system. Finally, further research could be conducted to explore the potential of 6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% as a therapeutic agent for various diseases and conditions.
合成法
6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% can be synthesized by a two-step process involving the condensation of pyrrolidine-3-sulfonyl chloride and 5-hydroxy-6-methylnicotinic acid, followed by the hydrolysis of the resulting product. The first step involves the reaction of pyrrolidine-3-sulfonyl chloride with 5-hydroxy-6-methylnicotinic acid in the presence of a base such as sodium carbonate or potassium carbonate. The second step involves the hydrolysis of the resulting product in the presence of an acid such as hydrochloric acid or sulfuric acid.
科学的研究の応用
6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been used in a variety of scientific research applications, including the study of the effects of nicotine on the central nervous system. It has also been used to study the biochemical and physiological effects of nicotine on the body. In addition, 6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been used as a tool for investigating the effects of nicotine on cognitive function, learning and memory, and behavior.
特性
IUPAC Name |
6-oxo-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-15-14(9-12(10-17-15)16(20)21)11-4-3-5-13(8-11)24(22,23)18-6-1-2-7-18/h3-5,8-10H,1-2,6-7H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUNNPJNRHZIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CNC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688468 |
Source


|
| Record name | 6-Oxo-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261989-47-2 |
Source


|
| Record name | 6-Oxo-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)


![2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395186.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395190.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395205.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395213.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395216.png)
![2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395222.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395235.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395237.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395242.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395244.png)